molecular formula C6H14N2O2 B6589865 (2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol CAS No. 89876-67-5

(2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol

Cat. No. B6589865
CAS RN: 89876-67-5
M. Wt: 146.2
InChI Key:
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Description

(2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol, or (2S)-3-methyl-2-nitrosoamino-butanol (MNAB), is an organic compound belonging to the nitrosoamino alcohols class. It is a synthetic compound, which is not found in nature, and is used in a wide range of scientific research applications. MNAB is a versatile molecule, with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

MNAB is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the synthesis of other organic compounds. It is also used in enzyme inhibition studies, as a substrate for metabolic studies, and as a starting material for the synthesis of biologically active compounds.

Mechanism of Action

MNAB is a nitroso compound, and its mechanism of action is based on its ability to form nitroso bonds with other molecules. These nitroso bonds are formed when the nitrogen atom of MNAB donates an electron to an electron-deficient species, such as an aldehyde or ketone, which then forms a nitroso bond. This nitroso bond is then stabilized by hydrogen bonding, resulting in the formation of a stable nitroso adduct.
Biochemical and Physiological Effects
MNAB has been shown to have a wide range of biochemical and physiological effects. It is a potent inhibitor of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters, and has been shown to increase the levels of serotonin and dopamine in the brain. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, MNAB has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

MNAB has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be prepared in large quantities. It is also relatively stable, and can be stored for long periods of time. However, MNAB is toxic and should be handled with caution. In addition, it has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for MNAB research. One potential direction is to further explore its potential as an enzyme inhibitor, as well as its potential to modulate neurotransmitter levels in the brain. Another potential direction is to explore its potential as an anti-inflammatory and anti-tumor agent, as well as its potential to act as a substrate for metabolic studies. Finally, further research could be conducted to explore its potential as a starting material for the synthesis of other biologically active compounds.

Synthesis Methods

MNAB can be synthesized from either the nitrosoamino alcohols or nitrosoamino acid precursors. The nitrosoamino alcohols method involves the reaction of a nitrosoamino alcohol with an alkyl halide, such as bromoethane, in the presence of a base, such as sodium ethoxide, to form MNAB. The nitrosoamino acid method involves the reaction of a nitrosoamino acid, such as ((2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol)-3-methyl-2-amino-butanoic acid, with a nitrating agent, such as nitric acid, to form MNAB.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a nitroso group, and the reduction of the nitroso group to an amino group. The final step involves the deprotection of the hydroxyl group to yield the desired product.", "Starting Materials": ["3-methyl-2-butanone", "methylamine", "nitrosyl chloride", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol"], "Reaction": [ "Step 1: Protection of the hydroxyl group in 3-methyl-2-butanone using acetic anhydride and sodium hydroxide to yield 3-acetoxy-3-methyl-2-butanone.", "Step 2: Reaction of 3-acetoxy-3-methyl-2-butanone with nitrosyl chloride in the presence of acetic acid to yield (2S)-3-methyl-2-(acetyloxy)-2-nitrosobutan-1-ol.", "Step 3: Reduction of the nitroso group in (2S)-3-methyl-2-(acetyloxy)-2-nitrosobutan-1-ol using sodium borohydride in methanol to yield (2S)-3-methyl-2-(acetyloxy)butan-1-amine.", "Step 4: Reaction of (2S)-3-methyl-2-(acetyloxy)butan-1-amine with methylamine in methanol to yield (2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol.", "Step 5: Deprotection of the hydroxyl group in (2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol using sodium hydroxide to yield the final product, (2S)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol." ] }

CAS RN

89876-67-5

Molecular Formula

C6H14N2O2

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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